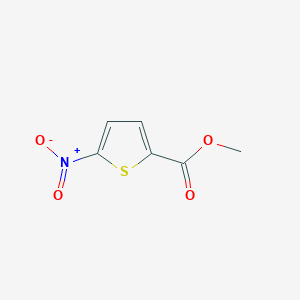

Methyl 5-nitrothiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZWUNOYMSUTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207048 | |

| Record name | Methyl 5-nitro-2-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5832-01-9 | |

| Record name | 2-Thiophenecarboxylic acid, 5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5832-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-nitro-2-thenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005832019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-nitro-2-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-nitro-2-thenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 5-nitro-2-thenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9B8J5U8CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-nitrothiophene-2-carboxylate is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of nitrothiophene, it belongs to a class of compounds known for their diverse biological activities, including antibacterial and antiprotozoal properties.[1][2] The presence of the nitro group, a strong electron-withdrawing functionality, significantly influences the molecule's physicochemical characteristics and its biological mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile.

Core Data

| Property | Value | Source |

| Chemical Formula | C₆H₅NO₄S | N/A |

| Molecular Weight | 187.17 g/mol | [1][3] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Data not available in searched literature | N/A |

| Boiling Point | Data not available in searched literature | N/A |

| Solubility | Data not available in searched literature | N/A |

Spectral Data (Predicted)

While specific experimental spectra for this compound are not provided in the searched literature, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring and a singlet for the methyl ester protons. The chemical shifts of the thiophene protons will be influenced by the electron-withdrawing effects of both the nitro and the carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms in the molecule. The carbonyl carbon of the ester and the carbon atom attached to the nitro group are expected to have the most downfield chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively), the carbonyl group of the ester (around 1720 cm⁻¹), and C-H and C=C bonds of the thiophene ring.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of methyl thiophene-2-carboxylate. The following is a generalized protocol based on the synthesis of similar nitrothiophene compounds.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add methyl thiophene-2-carboxylate to the cooled sulfuric acid with continuous stirring.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. The crude product may precipitate.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to obtain pure this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Workflow for Melting Point Determination

Caption: A standard workflow for determining the melting point of a solid organic compound.

Detailed Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to approximately 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Solubility Determination

Solubility data is vital for designing formulations and understanding a compound's behavior in biological systems.

Detailed Methodology:

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), and a nonpolar solvent like hexane).

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a series of small vials.

-

Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification: Visually inspect for dissolution. For quantitative analysis, filter any undissolved solid and determine the concentration of the solute in the supernatant using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

Biological Activity and Signaling Pathway

Nitroaromatic compounds, including nitrothiophenes, often act as prodrugs that require metabolic activation to exert their biological effects. Their primary mechanism of action against various pathogens involves the bioreduction of the nitro group.[4][5]

Mechanism of Action: Bioreduction and Nitrosative Stress

The antibacterial activity of nitrothiophenes is initiated by the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates a series of highly reactive nitrogen species (RNS), including the nitroso and hydroxylamine derivatives, and ultimately nitric oxide (NO) and other radicals.[6][7] These RNS are the primary effectors of cytotoxicity.

Signaling Pathway of Nitrothiophene Antibacterial Action

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. air.unimi.it [air.unimi.it]

- 3. Nitrosative stress under microaerobic conditions triggers inositol metabolism in Pseudomonas extremaustralis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide and nitrosative stress tolerance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Anaerobic Bacterial Response to Nitrosative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In-Depth Spectral Analysis of Methyl 5-nitrothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of Methyl 5-nitrothiophene-2-carboxylate, a key intermediate in organic synthesis and drug discovery. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, presented in a clear, tabular format for easy reference. Furthermore, it includes comprehensive, step-by-step experimental protocols for acquiring these spectra, alongside a logical workflow for the spectral analysis process, visualized using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and similar heterocyclic compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. This data has been generated using advanced computational models and serves as a reliable reference for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d | 1H | H4 |

| 7.70 | d | 1H | H3 |

| 3.90 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 161.5 | C=O |

| 155.0 | C5 |

| 135.0 | C2 |

| 132.0 | C3 |

| 129.0 | C4 |

| 53.0 | -OCH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1730-1715 | Strong | C=O (ester) stretch |

| 1540-1500 | Strong | Asymmetric NO₂ stretch |

| 1475-1435 | Medium | Aromatic C=C stretch |

| 1350-1335 | Strong | Symmetric NO₂ stretch |

| 1250-1200 | Strong | C-O (ester) stretch |

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 187 | 100 | [M]⁺ |

| 156 | 60 | [M - OCH₃]⁺ |

| 141 | 40 | [M - NO₂]⁺ |

| 128 | 30 | [M - COOCH₃]⁺ |

| 111 | 25 | [M - NO₂ - OCH₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed protocols for the acquisition of NMR, IR, and MS spectra of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), IR grade (approx. 200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place a small amount of KBr in the agate mortar and grind it to a fine powder.

-

Add 1-2 mg of the sample to the mortar and grind it with the KBr until a homogeneous mixture is obtained.

-

Transfer a portion of the mixture to the pellet press die.

-

Apply pressure to the die using the hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them to specific functional groups using correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (less than 1 mg)

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe can be used. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).

-

-

Ionization and Mass Analysis:

-

The sample molecules are ionized in the ion source. In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ([M]⁺).

-

The molecular ion and any fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Interpretation:

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an unknown organic compound, such as this compound.

Caption: A logical workflow for the structural elucidation of an organic compound.

This comprehensive guide provides the necessary spectral information and experimental protocols to aid in the successful identification and characterization of this compound. The provided data and methodologies are intended to be a valuable resource for chemists and researchers in their daily work.

In-depth Technical Guide: 1H and 13C NMR Data for Methyl 5-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 5-nitrothiophene-2-carboxylate. The information is compiled for use by researchers, scientists, and professionals in drug development who require accurate spectral data for the identification and characterization of this compound.

Chemical Structure and Atom Numbering

To facilitate the discussion of NMR data, the chemical structure of this compound with standardized atom numbering is presented below.

An In-depth Technical Guide to the FT-IR Spectrum of Methyl 5-nitrothiophene-2-carboxylate

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 5-nitrothiophene-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectrum acquisition, and includes a workflow for spectral analysis.

Molecular Structure and Expected Vibrational Modes

This compound (C₆H₅NO₄S) is a derivative of thiophene containing both a nitro group (NO₂) and a methyl ester group (-COOCH₃). The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the vibrational modes of these functional groups and the thiophene ring.

The key functional groups and their expected vibrational contributions are:

-

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations.

-

Methyl Ester Group (-COOCH₃): A strong carbonyl (C=O) stretching vibration and C-O stretching vibrations.

-

Thiophene Ring: Aromatic C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations.

-

Methyl Group (-CH₃): Aliphatic C-H stretching and bending vibrations.

Quantitative Data: Predicted FT-IR Spectral Bands

The following table summarizes the predicted wavenumbers (cm⁻¹) for the principal vibrational modes of this compound, based on established correlation tables for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 - 3050 | Medium | Aromatic C-H stretching (Thiophene ring)[1][2] |

| ~3000 - 2850 | Weak | Aliphatic C-H stretching (Ester methyl group)[2] |

| ~1725 - 1705 | Strong | C=O stretching (Ester, conjugated) |

| ~1550 - 1475 | Strong | Asymmetric NO₂ stretching[3][4][5] |

| ~1600 - 1400 | Medium | C=C stretching (in-ring, Thiophene)[6] |

| ~1360 - 1290 | Strong | Symmetric NO₂ stretching[3][4][5] |

| ~1300 - 1100 | Strong | C-O stretching (Ester)[3] |

| ~900 - 700 | Medium | C-H out-of-plane bending (Thiophene ring)[1][6] |

| ~850 - 600 | Weak | C-S stretching (Thiophene ring)[6] |

Experimental Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)

This section details the methodology for obtaining a high-quality FT-IR spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique.

Materials:

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR Spectrometer

Procedure:

-

Preparation: Dry the FT-IR grade KBr in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water. Allow it to cool in a desiccator.

-

Sample Mixture: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[7]

-

Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 microns to minimize light scattering.[7]

-

Pellet Formation: Transfer a portion of the powdered mixture to the die of a pellet press. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and perform a background scan. This will record the spectrum of the instrument's environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.[8][9]

-

Sample Spectrum: Carefully place the KBr pellet into the sample holder and insert it into the spectrometer's sample compartment.

-

Data Acquisition: Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6][9] Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram, ratio the result against the background spectrum, and generate the final transmittance or absorbance spectrum.[10]

-

Cleaning: After analysis, thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone or ethanol) and dry them completely to prevent cross-contamination.[7][11]

Visualization of Experimental Workflow

The logical flow from sample preparation to final data interpretation is a critical aspect of spectroscopic analysis.

Caption: Workflow for FT-IR analysis of a solid sample.

References

- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

Solubility Profile of Methyl 5-nitrothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-nitrothiophene-2-carboxylate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility, alongside a template for data presentation and visualization of the experimental workflow.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 5832-01-9 | [1] |

| Molecular Formula | C₆H₅NO₄S | [1] |

| Molecular Weight | 187.17 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥98% | [1] |

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common laboratory solvents is not extensively reported in peer-reviewed journals or chemical databases. To address this, the following sections provide a detailed experimental protocol to determine these values. Researchers can utilize the subsequent table to systematically record their findings.

Table for Recording Experimentally Determined Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Dimethylformamide (DMF) | ||||

| Other (Specify) |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a solid compound, such as this compound, in a given solvent.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide on the Structural Analysis of Methyl 5-nitrothiophene-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 5-nitrothiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural properties are crucial for understanding its reactivity, biological activity, and potential applications as a pharmaceutical intermediate. This technical guide provides a comprehensive overview of the structural aspects of this compound. While a complete, publicly available single-crystal X-ray diffraction study for this specific compound is not available in the reviewed scientific literature and databases, this document outlines the synthesis, discusses the structural characteristics of the closely related compound 5-Nitrothiophene-2-carbaldehyde, and presents a generalized, detailed experimental protocol for crystal structure determination. Furthermore, this guide includes computational insights and visualizations to facilitate a deeper understanding of its molecular architecture and the experimental workflows involved in its characterization.

Introduction

Thiophene derivatives are a cornerstone in the development of novel therapeutic agents and functional organic materials. The introduction of a nitro group and a methyl carboxylate moiety to the thiophene ring, as in this compound (CAS No: 5832-01-9), significantly influences its electronic properties and reactivity. The nitro group, being a strong electron-withdrawing group, plays a crucial role in the biological activity of many nitro-aromatic compounds, often acting as a prodrug that can be activated under specific physiological conditions. Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for rational drug design and the development of structure-activity relationships (SAR).

Synthesis and Characterization

This compound can be synthesized through the nitration of methyl thiophene-2-carboxylate. A typical procedure involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions are carefully controlled to favor the formation of the 5-nitro isomer.

A general synthesis procedure is as follows:

-

Methyl thiophene-2-carboxylate is dissolved in a suitable solvent, such as concentrated sulfuric acid, and cooled to a low temperature (e.g., 0-5 °C).

-

A cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining the low temperature and stirring.

-

After the addition is complete, the reaction mixture is stirred for a short period.

-

The reaction is then quenched by pouring it over ice, leading to the precipitation of the crude product.

-

The product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

Characterization of the synthesized compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical identity and purity.

Crystal Structure Analysis

As of the date of this publication, a detailed crystal structure of this compound has not been deposited in publicly accessible crystallographic databases. However, the crystal structure of the closely related compound, 5-Nitrothiophene-2-carbaldehyde, provides valuable insights into the expected molecular geometry and packing of nitrothiophene derivatives.

A study of 5-Nitrothiophene-2-carbaldehyde revealed that the molecule is nearly planar, with the nitro and aldehyde groups making small dihedral angles with the plane of the thiophene ring. This planarity suggests significant conjugation throughout the molecule. It is expected that this compound would also exhibit a largely planar conformation, with potential for intermolecular interactions involving the nitro and ester functional groups, such as C-H···O hydrogen bonds and π-π stacking interactions, which would stabilize the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The following is a detailed, generalized protocol for this experimental technique.

4.1. Crystallization

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

4.2. Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

Unit Cell Determination: A series of initial X-ray diffraction images are collected to determine the dimensions and symmetry of the unit cell.

-

Data Collection Strategy: A strategy for collecting a complete dataset of diffraction intensities is calculated based on the crystal's symmetry.

-

Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

4.3. Structure Solution and Refinement

-

Space Group Determination: The space group is determined from the systematic absences in the diffraction data.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

-

Validation: The final structural model is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unresolved electron density or structural anomalies.

Data Presentation

In the absence of experimental data for this compound, a template for the presentation of crystallographic data is provided below. Should the crystal structure be determined in the future, the data would be organized as follows:

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₅NO₄S |

| Formula weight | 187.17 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = value Å, α = 90° |

| b = value Å, β = value° | |

| c = value Å, γ = 90° | |

| Volume | value ų |

| Z | value |

| Density (calculated) | value Mg/m³ |

| Absorption coefficient | value mm⁻¹ |

| F(000) | value |

| Crystal size | value x value x value mm³ |

| Theta range for data collection | value to value° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | value |

| Independent reflections | value [R(int) = value] |

| Completeness to theta = value° | value % |

| Absorption correction | Type of correction |

| Max. and min. transmission | value and value |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | value / value / value |

| Goodness-of-fit on F² | value |

| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |

| R indices (all data) | R1 = value, wR2 = value |

| Largest diff. peak and hole | value and value e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond/Angle | Length/Value |

|---|---|

| S1-C2 | To be determined |

| S1-C5 | To be determined |

| C2-C3 | To be determined |

| C3-C4 | To be determined |

| C4-C5 | To be determined |

| C5-N1 | To be determined |

| N1-O1 | To be determined |

| N1-O2 | To be determined |

| C2-C6 | To be determined |

| C6-O3 | To be determined |

| C6-O4 | To be determined |

| O4-C7 | To be determined |

| C5-S1-C2 | To be determined |

| S1-C2-C3 | To be determined |

| C2-C3-C4 | To be determined |

| C3-C4-C5 | To be determined |

| C4-C5-S1 | To be determined |

Visualization of Workflows and Relationships

To aid in the understanding of the compound's context and the experimental process, the following diagrams are provided.

Caption: Molecular components of this compound.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and publicly reported, this guide provides a thorough framework for its structural analysis. The synthesis is well-established, and insights from the crystal structure of the related 5-Nitrothiophene-2-carbaldehyde suggest a planar molecular conformation. The provided detailed protocol for single-crystal X-ray diffraction outlines the necessary steps for the future determination of its precise three-dimensional structure. Such data will be invaluable for advancing the application of this compound in drug discovery and materials science, enabling more accurate computational modeling and a deeper understanding of its structure-property relationships.

Stability and Storage of Methyl 5-nitrothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-nitrothiophene-2-carboxylate. Due to the limited availability of in-depth stability studies for this specific compound, this guide synthesizes information from safety data sheets, supplier recommendations, and scientific literature on structurally related molecules, including nitroaromatics and methyl esters. All recommendations should be supplemented with in-house stability assessments for specific applications.

Summary of Recommended Storage and Handling

Proper storage and handling are paramount to ensure the integrity and purity of this compound. The following table summarizes the key recommendations based on available data.

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool location. A specific temperature of 4°C is recommended by some suppliers. | Supplier Data |

| Light | Protect from light. | Supplier Data |

| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere if possible. | Safety Data Sheets |

| Container | Keep in a tightly closed container. | Safety Data Sheets |

| Incompatibilities | Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents. | Safety Data Sheets |

| Handling | Handle in a well-ventilated fume cupboard. Use personal protective equipment (gloves, safety glasses). | Safety Data Sheets |

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its stability.

| Property | Value |

| Molecular Formula | C₆H₅NO₄S |

| Molecular Weight | 187.17 g/mol |

| Appearance | Solid |

| CAS Number | 5832-01-9 |

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be anticipated: hydrolysis of the methyl ester and reactions involving the nitro group.

In-Depth Technical Guide: Methyl 5-nitrothiophene-2-carboxylate (CAS 5832-01-9)

An Essential Building Block in Medicinal Chemistry: Properties, Synthesis, and Biological Potential

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes available scientific information. All laboratory work should be conducted by trained professionals in appropriately equipped facilities, adhering to all relevant safety guidelines.

Introduction

Methyl 5-nitrothiophene-2-carboxylate, with CAS number 5832-01-9, is a functionalized thiophene derivative that serves as a versatile intermediate in organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry.[1] Its structural motif, featuring a nitro group and a methyl ester on a thiophene ring, provides multiple avenues for chemical modification, making it a valuable precursor for the synthesis of a wide range of biologically active molecules.[1] The nitro group can be readily reduced to an amine, offering a key functional handle for further derivatization, while the ester moiety can undergo hydrolysis or amidation to generate additional analogs.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, safety, and potential biological activities of this compound and related nitrothiophene compounds.

Chemical and Physical Properties

This compound is an off-white to yellow solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5832-01-9 | Internal Knowledge |

| Molecular Formula | C₆H₅NO₄S | Internal Knowledge |

| Molecular Weight | 187.17 g/mol | Internal Knowledge |

| Appearance | Off-white to yellow solid | Internal Knowledge |

| Melting Point | 99 °C | Internal Knowledge |

| Boiling Point (Predicted) | 306.9 ± 22.0 °C | Internal Knowledge |

| Density (Predicted) | 1.454 ± 0.06 g/cm³ | Internal Knowledge |

| SMILES | O=C(OC)c1cc(sc1)--INVALID-LINK--[O-] | Internal Knowledge |

| InChI | InChI=1S/C6H5NO4S/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3H,1H3 | Internal Knowledge |

Synthesis

The synthesis of this compound and its derivatives is well-documented in the chemical literature. A general, conceptual workflow for its preparation is presented below.

Caption: Conceptual workflow for the synthesis of this compound.

A detailed experimental protocol for a related compound, 5-nitro-2-thiophenecarbaldehyde, provides insight into the nitration step.

Experimental Protocol: Nitration of a Thiophene Derivative (Illustrative)

-

Reaction Setup: A solution of the thiophene precursor is prepared in a suitable solvent, such as concentrated sulfuric acid, and cooled in an ice-salt bath.

-

Addition of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is added slowly to the cooled solution while maintaining a low temperature.

-

Reaction Monitoring: The reaction is stirred for a short period after the addition is complete.

-

Workup: The reaction is quenched by pouring it onto ice water. The product is then extracted with an organic solvent (e.g., ether). The organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography, to yield the desired nitrothiophene derivative.

Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited, the broader class of nitrothiophene derivatives has demonstrated significant potential as antimicrobial and anticancer agents. The biological activity is often attributed to the presence of the nitro group.

Antimicrobial Activity

Nitrothiophenes have shown activity against a range of pathogens, including bacteria, fungi, and protozoa.

-

Mechanism of Action: A key mechanism involves the enzymatic reduction of the nitro group by nitroreductases present in susceptible microorganisms. This bioactivation process generates reactive nitrogen species, including nitroso and hydroxylamine intermediates, which can induce cellular damage through various pathways:

-

Oxidative Stress: The reactive intermediates can lead to the generation of reactive oxygen species (ROS), causing damage to DNA, proteins, and lipids.

-

Covalent Modification of Biomolecules: The electrophilic intermediates can covalently bind to and inactivate essential enzymes and other macromolecules.

-

Inhibition of Key Cellular Processes: Studies on related 5-nitrothiophene-2-carboxamides in Leishmania have shown that bioactivation leads to mitochondrial damage, ROS accumulation, and disruption of protein translation.[2]

-

The proposed mechanism of action for antimicrobial nitrothiophenes is illustrated below.

Caption: Proposed mechanism of antimicrobial action for nitrothiophene derivatives.

Anticancer Activity

Derivatives of 5-nitro-thiophene have also been investigated for their potential as antineoplastic agents. For instance, a 5-nitro-thiophene-thiosemicarbazone derivative has been shown to induce cell death, cell cycle arrest, and inhibition of protein kinase signaling in pancreatic ductal adenocarcinoma cells.[3] This suggests that the nitrothiophene scaffold could be a promising starting point for the development of novel anticancer drugs.

Experimental Protocols for Biological Evaluation

The following are general protocols for assessing the biological activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Culture medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the culture medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target bacterium.

-

Include positive (bacteria and medium, no compound) and negative (medium only) controls.

-

Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that inhibits bacterial growth.

-

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Test compound

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Safety and Handling

This compound should be handled with care in a laboratory setting. The following are general safety precautions; always refer to the specific Safety Data Sheet (SDS) for detailed information.

| Precaution | Description |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. |

| Storage | Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new therapeutic agents. Its nitrothiophene core is a key pharmacophore that has been shown to exhibit a broad range of biological activities. While further research is needed to fully elucidate the specific mechanisms of action and therapeutic applications of this particular compound, the existing body of knowledge on related nitrothiophenes provides a strong foundation for future investigations. Researchers and drug development professionals can leverage the chemical tractability and biological potential of this compound to explore novel treatments for infectious diseases and cancer.

References

- 1. nbinno.com [nbinno.com]

- 2. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]

- 3. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 5-nitrothiophene-2-carboxylate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Methyl 5-nitrothiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry, serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its discovery and the development of its synthesis are rooted in the broader exploration of thiophene chemistry, a field that has yielded numerous compounds with diverse biological activities. This technical guide provides a comprehensive overview of the history, synthesis, and key properties of this compound, tailored for professionals in the field of drug discovery and development.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in easily accessible historical records. However, its origins can be traced back to the early 20th-century investigations into the chemistry of thiophene and its derivatives. The nitration of thiophene itself was a subject of study in the early 1900s, with notable work by chemists such as Steinkopf and Lützkendorf. The general process for nitrating thiophene was well-established by the mid-20th century, as exemplified by procedures published in "Organic Syntheses."

The development of synthetic routes to 5-nitrothiophene-2-carboxylic acid was a critical precursor to the preparation of its esters. While modern methods offer efficient pathways, early syntheses likely involved multi-step processes, beginning with the functionalization of the thiophene ring. The historical progression of organic synthesis suggests that the esterification of 5-nitrothiophene-2-carboxylic acid to yield its methyl ester would have been a logical subsequent step, likely achieved through Fischer esterification or reaction with a methylating agent. The compound's utility as a versatile intermediate in the creation of more complex molecules has solidified its importance in the landscape of pharmaceutical research and development.[1]

Physicochemical and Spectroscopic Data

A clear understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The following tables summarize key quantitative data for the compound.

| Property | Value | Reference |

| Molecular Formula | C6H5NO4S | [2] |

| Molecular Weight | 187.17 g/mol | [2] |

| CAS Number | 5832-01-9 | [3] |

| Purity | ≥98% | [4] |

| Appearance | Solid | |

| Storage Temperature | Room Temperature, sealed in dry, keep in dark place | [2] |

| Spectroscopic Data | Description |

| ¹H NMR | Spectra available |

| ¹³C NMR | Spectra available |

| Infrared (IR) | Spectra available |

| Mass Spectrometry (MS) | Spectra available |

Note: Detailed spectroscopic data can be found in various chemical databases and supplier documentation.

Experimental Protocols: Synthesis of Precursors and the Final Compound

The synthesis of this compound typically involves the preparation of its precursor, 5-nitrothiophene-2-carboxylic acid, followed by esterification. The following are representative experimental protocols.

Synthesis of 5-Nitrothiophene-2-carboxylic acid from 2-Thiophenecarboxaldehyde

This two-step process involves the nitration of 2-thiophenecarboxaldehyde followed by oxidation of the resulting 5-nitrothiophene-2-carboxaldehyde.

Step 1: Nitration of 2-Thiophenecarboxaldehyde [5]

-

A mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (31 mL) is prepared and cooled.

-

This nitrating mixture is slowly added to a cooled solution of 2-thiophenecarboxaldehyde (20 g, 17.8 mmol) in concentrated sulfuric acid (4 mL) in an ice-salt bath.

-

Stirring is continued for 5 minutes after the addition is complete.

-

The reaction is quenched by pouring it onto ice water.

-

The mixture is extracted with ether.

-

The combined ether extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed to yield a crude product containing a mixture of 4-nitro and 5-nitro isomers.

-

The isomers are separated by column chromatography to isolate 5-nitrothiophene-2-carboxaldehyde.

Step 2: Oxidation of 5-Nitrothiophene-2-carboxaldehyde to 5-Nitrothiophene-2-carboxylic acid [6]

-

5-nitrothiophene-2-carboxaldehyde (1.685 g, 10.72 mmol) is dissolved in dioxane (30 mL) with sulfamic acid (1.249 g, 12.87 mmol) and cooled to 0 °C.

-

An aqueous solution of sodium chlorite (1.940 g, 21.44 mmol) in 14 mL of water is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction mixture is extracted with ethyl acetate and water.

-

The organic phase is extracted with a 5% sodium bicarbonate solution.

-

The basic aqueous phase is acidified to pH 2 with 2N HCl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 5-nitrothiophene-2-carboxylic acid.[6]

Caption: Synthesis of 5-Nitrothiophene-2-carboxylic acid.

Esterification of 5-Nitrothiophene-2-carboxylic acid

The final step is the conversion of the carboxylic acid to its methyl ester. A standard Fischer esterification is a common method.

-

5-Nitrothiophene-2-carboxylic acid is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.

-

The mixture is heated under reflux for several hours.

-

The reaction is monitored for completion (e.g., by TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Fischer Esterification to this compound.

Role in Drug Development

This compound is a valuable intermediate due to the reactivity of its functional groups. The nitro group can be reduced to an amine, providing a key handle for further derivatization, such as amide bond formation. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This versatility allows for the construction of a wide array of molecular scaffolds, making it a staple in the synthesis of compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[7][8][9] The thiophene ring itself is a recognized pharmacophore present in numerous approved drugs.[8]

References

- 1. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Nitrothiophene-2-carboxylic acid | 6317-37-9 [chemicalbook.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into the Electronic Structure of Methyl 5-nitrothiophene-2-carboxylate

A Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of Methyl 5-nitrothiophene-2-carboxylate, a molecule of interest in medicinal chemistry. By leveraging computational chemistry methods, particularly Density Functional Theory (DFT), a detailed understanding of the molecule's electronic properties, reactivity, and potential interactions can be achieved. This guide is intended for researchers, scientists, and professionals in drug development seeking to apply theoretical insights to accelerate their research.

Introduction

This compound is a substituted thiophene derivative. The presence of both an electron-withdrawing nitro group (-NO2) and a methyl carboxylate group (-COOCH3) on the thiophene ring significantly influences its electronic distribution and chemical reactivity. Understanding these electronic characteristics is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutic agents. Theoretical studies provide a powerful and cost-effective means to elucidate these properties at the molecular level.

Theoretical Methodology: A Detailed Protocol

The electronic structure of this compound can be effectively investigated using a combination of theoretical methods. The following protocol outlines a standard computational approach, drawing from established methodologies for similar thiophene derivatives.

Computational Workflow

The general workflow for the theoretical analysis of this compound's electronic structure is depicted below.

Detailed Experimental Protocols

1. Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly employed for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311G++(d,p), is typically used to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and excited states, and polarization functions (d,p) for a more flexible description of bonding.

-

Procedure: The initial 3D structure of this compound is built using a molecular editor. A geometry optimization is then performed to find the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

2. Electronic Properties Calculation:

-

Method: DFT is used to calculate the ground-state electronic properties from the optimized geometry.

-

Analysis:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, key reactivity indices are calculated.

-

3. Excited States and UV-Vis Spectra Simulation:

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths.

-

Procedure: A TD-DFT calculation is performed on the optimized ground-state geometry. The calculated excitation energies and oscillator strengths are then used to simulate the UV-Vis absorption spectrum of the molecule. This allows for a direct comparison with experimental spectroscopic data.

Data Presentation: Quantitative Electronic Properties

A study by Contreras et al. (2011) provides valuable quantitative data on the global reactivity indices of this compound, calculated using DFT. These parameters are crucial for understanding the molecule's reactivity profile.

| Parameter | Symbol | Value (eV) | Description |

| Electronic Chemical Potential | µ | -5.34 | Represents the escaping tendency of electrons from the molecule. |

| Chemical Hardness | η | 4.50 | Measures the resistance of the molecule to a change in its electron distribution. |

| Electrophilicity Index | ω | 3.16 | Quantifies the ability of the molecule to accept electrons. |

Table 1: Calculated Global Reactivity Indices for this compound.

Conceptual Relationships: Frontier Molecular Orbitals

The electronic properties and reactivity of this compound are largely governed by its frontier molecular orbitals, the HOMO and LUMO. The diagram below illustrates the conceptual relationship between these orbitals and the molecule's reactivity.

Conclusion

Theoretical studies provide an indispensable toolkit for the in-depth analysis of the electronic structure of molecules like this compound. The computational protocols and data presented in this guide offer a solid foundation for researchers to predict the molecule's reactivity, understand its spectroscopic properties, and ultimately guide the design of new and more effective therapeutic agents. The integration of these theoretical insights into the drug discovery and development pipeline can significantly reduce experimental costs and timelines.

Molecular weight and formula of Methyl 5-nitrothiophene-2-carboxylate

An In-depth Technical Guide to Methyl 5-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the pharmaceutical and agrochemical industries. The document details its chemical properties, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Core Compound Data

This compound is a functionalized thiophene derivative valued for its versatility as a building block in organic synthesis.[1] Its chemical structure allows for various modifications, making it an essential component in the development of a wide range of bioactive molecules.[1][2]

| Property | Value | Reference |

| Chemical Name | This compound | [3][4] |

| CAS Number | 5832-01-9 | [3] |

| Molecular Formula | C₆H₅NO₄S | [3][4] |

| Molecular Weight | 187.17 g/mol | [3][4] |

| Purity | Typically ≥97% | [1] |

| Appearance | Varies (often crystalline solid) | |

| Storage | Room temperature, sealed in dry, dark place | [3] |

Experimental Protocols

The synthesis of this compound and related nitrothiophene derivatives can be achieved through various methods. A common approach involves the nitration of a thiophene precursor.

Synthesis of 2-Nitrothiophene (A General Precursor)

A foundational method for introducing a nitro group to the thiophene ring is detailed below. This procedure can be adapted for substrates with different functional groups.

Materials:

-

Thiophene

-

Acetic anhydride

-

Fuming nitric acid (sp. gr. 1.51)

-

Glacial acetic acid

-

Ice-salt bath

-

Ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of thiophene in acetic anhydride is prepared.[5]

-

A separate solution of fuming nitric acid in glacial acetic acid is prepared, ensuring the nitric acid is added gradually to the acetic acid with cooling.[5]

-

The nitric acid solution is placed in a three-necked flask equipped with a stirrer, thermometer, and separatory funnel, and cooled to 10°C.[5]

-

The thiophene solution is added dropwise to the stirred nitric acid solution, maintaining the temperature at or below room temperature using a cold water bath.[5]

-

After the addition is complete, the reaction mixture is stirred for a period to ensure completion.

-

The reaction is quenched by pouring the mixture into ice water.[6]

-

The aqueous mixture is extracted with ether.[6]

-

The combined ether extracts are washed sequentially with saturated sodium bicarbonate solution and brine.[6]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude nitrothiophene product.[6]

-

The crude product can be purified by column chromatography or steam distillation.[5][6]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of a nitrothiophene derivative.

Biological Activity and Applications

Thiophene derivatives, including nitro-substituted compounds, are known for a wide range of biological activities. The nitro group, in particular, is a key pharmacophore that can confer antimicrobial properties.[7]

| Biological Activity | Description | References |

| Antibacterial | Nitro compounds can be reduced within microbial cells to produce toxic intermediates like nitroso and superoxide species. These reactive species can covalently bind to DNA, leading to cellular damage and death. Thiophene-2-carboxamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria. | [7][8] |

| Anti-inflammatory | This compound serves as an intermediate in the synthesis of anti-inflammatory agents.[1] | [1] |

| Antitubercular | 5-phenyl-furan-2-carboxylic acids, which share structural similarities, have been investigated as antimycobacterial agents that interfere with iron homeostasis.[9] Nitro-containing compounds are also studied for their potential against Mycobacterium tuberculosis.[7] | [7][9] |

| Antifungal | This class of compounds is used in the development of molecules with antifungal properties.[2] | [2] |

Proposed Mechanism of Action for Nitro Compounds

The antimicrobial activity of many nitro-containing compounds is predicated on their reduction within the target cell to generate cytotoxic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 5-Amino-4-nitrothiophene-2-carboxylate [myskinrecipes.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. This compound [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Methyl 5-nitrothiophene-2-carboxylate from thiophene

An Application Note on the Synthesis of Methyl 5-nitrothiophene-2-carboxylate from Thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and therapeutic agents.[1] Its structure, featuring a nitro group and an ester on a thiophene ring, provides versatile handles for further chemical modifications. For instance, the nitro group can be reduced to an amine, and the ester can be hydrolyzed or otherwise functionalized, making it a key building block in medicinal chemistry.[1] Thiophenes and their derivatives are integral to a wide range of drugs, including anti-inflammatory agents, antibiotics, and antihypertensives.[2] This document provides a detailed protocol for a two-step synthesis of this compound, starting from the readily available precursor, thiophene.

The synthetic pathway involves two primary transformations:

-

Esterification: The direct conversion of thiophene to Methyl thiophene-2-carboxylate.

-

Nitration: The regioselective nitration of the ester intermediate to yield the final product.

This protocol is designed to be a comprehensive guide, offering detailed experimental procedures, data tables for clarity, and visual diagrams to illustrate the workflow and reaction mechanism.

Chemical Reaction Pathway

The overall synthesis is a two-step process starting from thiophene.

Caption: Overall two-step synthesis pathway.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure, from starting materials to the final purified product.

Caption: Logical workflow for the synthesis.

Experimental Protocols

Protocol 1: Synthesis of Methyl thiophene-2-carboxylate

This protocol is based on the direct carboxylation and esterification of thiophene using a carbon tetrachloride-methanol system catalyzed by a vanadium compound.[3]

Materials and Reagents:

-

Thiophene

-

Carbon Tetrachloride (CCl₄)

-

Methanol (CH₃OH)

-

Vanadyl acetylacetonate (VO(acac)₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene, methanol, carbon tetrachloride, and the catalyst in the molar ratios specified in Table 1.

-

Heat the reaction mixture to reflux and maintain vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the catalyst by filtration.

-

Remove the solvent and excess reagents from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to obtain pure Methyl thiophene-2-carboxylate.[3]

Data Presentation: Step 1

Table 1: Reagents and Conditions for Esterification

| Reagent/Parameter | Molar Ratio / Value | Notes |

| Thiophene | 1.0 | Starting material |

| Carbon Tetrachloride | 2.0 | Reagent and solvent |

| Methanol | 10.0 | Reagent and solvent |

| VO(acac)₂ | 0.01 | Catalyst |

| Temperature | Reflux | Reaction temperature |

| Reaction Time | 4-6 hours | Varies, monitor by TLC/GC |

| Expected Yield | 44-85% [3] | Yield of purified product |

Protocol 2: Synthesis of this compound

This protocol details the nitration of Methyl thiophene-2-carboxylate using a mixture of nitric acid and sulfuric acid. This is a standard electrophilic aromatic substitution.[4][5] The ester group directs the incoming nitro group primarily to the 5-position.

Materials and Reagents:

-

Methyl thiophene-2-carboxylate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice-water bath

-

Beaker and stirring rod

-

Vacuum filtration apparatus (e.g., Hirsch or Büchner funnel)

-

Methanol (for recrystallization)

Procedure:

-

In a reaction vial or flask, add Methyl thiophene-2-carboxylate and cool it in an ice-water bath.

-

Slowly add concentrated sulfuric acid to the cooled ester with continuous stirring, ensuring the temperature remains low.

-